7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one
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Overview
Description
7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one is a spiro compound characterized by a unique bicyclic structure that includes a diazaspiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one typically involves the cyclization of appropriate precursors. One reported method involves the reaction of 1-acetyl-1-carboxycyclopropane with hydrazine, followed by cyclization to form the spiro compound . Another method includes the treatment of 4-(2-hydroxyethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one with concentrated sulfuric acid, leading to dehydration and formation of the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The spiro ring system allows for nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original spiro compound, which can be further utilized in different applications.
Scientific Research Applications
7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The spiro ring system provides a rigid framework that can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one: Similar structure but with a methyl group instead of an amino group.
5,6-Diazaspiro[2.4]hept-6-en-4-one: Lacks the amino group, which can significantly alter its chemical properties and reactivity.
Uniqueness
7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-amino-5,6-diazaspiro[2.4]hept-4-en-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-3-5(1-2-5)4(9)8-7-3/h1-2H2,(H2,6,7)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCCOZVOLCQDEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=NNC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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